molecular formula C9H8N2O4 B14839069 1-(2-Acetyl-6-nitropyridin-4-YL)ethanone

1-(2-Acetyl-6-nitropyridin-4-YL)ethanone

Cat. No.: B14839069
M. Wt: 208.17 g/mol
InChI Key: UCVQCZLEIRKNPX-UHFFFAOYSA-N
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Description

1-(2-Acetyl-6-nitropyridin-4-yl)ethanone is a pyridine-based derivative characterized by a nitro group at the 6-position and an acetyl group at the 2-position of the pyridine ring.

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

1-(2-acetyl-6-nitropyridin-4-yl)ethanone

InChI

InChI=1S/C9H8N2O4/c1-5(12)7-3-8(6(2)13)10-9(4-7)11(14)15/h3-4H,1-2H3

InChI Key

UCVQCZLEIRKNPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetyl-6-nitropyridin-4-YL)ethanone typically involves the nitration of 2-acetylpyridine followed by further chemical modifications. The nitration process requires the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes followed by purification steps. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Acetyl-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 1-(2-Acetyl-6-aminopyridin-4-YL)ethanone.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(2-Acetyl-6-nitropyridin-4-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-6-nitropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Nitro-Substituted Pyridine Derivatives

  • 1-(6-Bromo-3-pyridyl)ethanone (C₇H₆BrNO): Substituents: Bromine at the 6-position of the pyridine ring. Stability: Halogen substituents generally increase molecular weight and reduce volatility compared to nitro groups.
  • 1-(2-Acetyl-6-nitropyridin-4-yl)ethanone (hypothetical structure based on nomenclature): Substituents: Acetyl and nitro groups on the pyridine ring. Reactivity: The nitro group is strongly electron-withdrawing, likely directing further substitutions to meta/para positions. The acetyl group may participate in condensation reactions.

Nitro-Substituted Benzene Derivatives

  • 1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃): Substituents: Amino and nitro groups on a benzene ring. Reactivity: The amino group (-NH₂) is electron-donating, counteracting the electron-withdrawing nitro group. This balance may reduce oxidative instability compared to purely nitro-substituted analogs . Hazards: No classified health or environmental hazards, though toxicological data are incomplete .
  • 1-(2'-Nitro[1,1'-biphenyl]-4-yl)ethanone (C₁₄H₁₁NO₃): Substituents: Biphenyl system with a nitro group. Stability: Extended conjugation may enhance UV absorption, relevant in material science. Computed properties (e.g., SMILES: CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]) suggest moderate polarity .

Hazard and Environmental Profiles

Compound Molecular Formula Key Substituents Hazards (GHS/CLP) Applications
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ -NH₂, -NO₂ (benzene) Unclassified; caution advised due to incomplete toxicological data Pharmaceutical intermediates
1-(6-Bromo-3-pyridyl)ethanone C₇H₆BrNO -Br (pyridine) Not reported Suzuki coupling intermediates
1-(2-Chlorophenyl)ethanone C₈H₇ClO -Cl (benzene) Listed under Schedule 1A03 (chemical weapons regulation) Fragrance synthesis
1-(2'-Nitro[1,1'-biphenyl]-4-yl)ethanone C₁₄H₁₁NO₃ Biphenyl, -NO₂ Limited data; EINECS 227-235-3 Material science research

Key Research Findings

  • Synthetic Utility: Pyridine- and benzene-based ethanones are critical intermediates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to their halogen or nitro substituents .
  • Spectroscopic Analysis: Substituent positioning (e.g., nitro vs. acetyl) significantly alters NMR and MS profiles, as seen in comparisons of 1-(3,4-dihydroxy-6-methylphenyl)ethanone derivatives .
  • Toxicity Trends: Nitro groups often correlate with higher toxicity, but amino or methoxy substituents can mitigate risks (e.g., 1-(2-amino-6-nitrophenyl)ethanone’s unclassified hazards vs. chlorinated analogs regulated under chemical weapon schedules ).

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